1-benzoyl-3-phenyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-Benzoyl-3-phenyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-3-phenyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzoyl chloride with phenylhydrazine to form the intermediate, which then undergoes cyclization with hydrazine hydrate to yield the triazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-phenyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Benzoyl-3-phenyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzoyl-3-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to enzymes and proteins. This binding can inhibit the activity of enzymes such as topoisomerase, which is crucial for DNA replication in cancer cells . Additionally, the compound can disrupt cell membrane integrity in microbes, leading to their death .
Comparison with Similar Compounds
- 1-Phenyl-4-benzoyl-1H-1,2,3-triazole
- 1-Benzyl-4-phenyl-1H-1,2,3-triazole
- 1-Phenyl-3-hydroxy-1,2,4-triazole
Comparison: 1-Benzoyl-3-phenyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to 1-phenyl-4-benzoyl-1H-1,2,3-triazole, it has a different ring structure, leading to variations in reactivity and biological activity . The presence of the benzoyl group enhances its ability to interact with biological targets, making it more effective in certain applications .
Properties
CAS No. |
3357-34-4 |
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Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(5-amino-3-phenyl-1,2,4-triazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H12N4O/c16-15-17-13(11-7-3-1-4-8-11)18-19(15)14(20)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) |
InChI Key |
FGPIRFBZOFBCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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